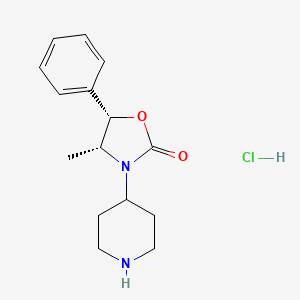

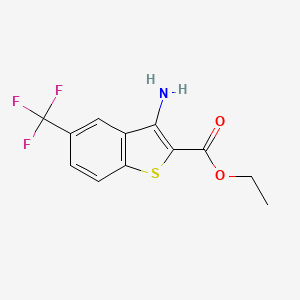

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals . The compound also contains an oxazolidinone ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis

The compound is a white to off-white solid. It has a molecular weight of 233.27 . The compound has a density of 1.161 g/mL at 20 °C . It has an optical activity of [α]20/D +42±1°, c = 2% in methylene chloride .Applications De Recherche Scientifique

Crystal Structure Analysis :

- The structure of related 1,3-oxazolidin-2-ones has been investigated to determine the absolute configuration of chiral centers. These structures include molecules with oxazolidine rings exhibiting different conformations such as twist or envelope (Bolte, Monz, & Wagner, 1999).

Antibacterial Activity :

- Novel methylamino piperidinyl substituted oxazolidinones, closely related to the query compound, have shown promising antibacterial activities against both susceptible and resistant Gram-positive strains in MIC assays (Srivastava et al., 2007).

Synthesis of Isomeric 2-Oxazolidinones :

- Synthesis techniques for isomeric 2-oxazolidinones, which are structurally related to the query compound, have been developed, highlighting the influence of experimental conditions on the formation of these compounds (Madesclaire et al., 2007).

Electrogenerated Chiral Oxazolidinones :

- Electrochemical transformations have been used to synthesize enantiomerically pure 4,5-substituted 2-oxazolidinones, important as precursors for various pharmacologically active compounds. This method offers flexibility in substituting the 4-position of the molecule (Schierle-Arndt et al., 2001).

Discovery of D5D Inhibitors :

- 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones have been identified as potent Δ-5 desaturase (D5D) inhibitors, with one compound demonstrating high oral bioavailability and effectiveness in an atherosclerosis mouse model (Fujimoto et al., 2017).

Analytical Separation and Optical Resolution :

- New chiral 1,3-oxazolidine-2-thiones, including derivatives of 1,3-oxazolidin-2-one, have been effective in separating and resolving racemic mixtures of carboxylic acids and amino acids, demonstrating their utility in analytical chemistry (Nagao et al., 1985).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

(4R,5S)-4-methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-11-14(12-5-3-2-4-6-12)19-15(18)17(11)13-7-9-16-10-8-13;/h2-6,11,13-14,16H,7-10H2,1H3;1H/t11-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAHGEGQQTUDGN-GBWFEORMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)N1C2CCNCC2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)

![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)

![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)

![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)

![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)

![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)